molecular formula C5H11NO2 B12057686 L-Norvaline-1-13C

L-Norvaline-1-13C

Cat. No.: B12057686
M. Wt: 118.14 g/mol
InChI Key: SNDPXSYFESPGGJ-TXZHAAMZSA-N
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Description

L-Norvaline-1-13C is a stable isotope-labeled compound, specifically an isotopologue of L-Norvaline. It is a non-proteinogenic amino acid and an isomer of valine. The compound is labeled with carbon-13 at the carboxyl group, which makes it useful in various scientific research applications, particularly in metabolic studies and tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Norvaline-1-13C can be synthesized using valeric acid as the starting material. The synthetic route involves several steps:

Industrial Production Methods

The industrial production of this compound typically involves the use of chemical synthesis methods due to the high cost and low yield associated with biological enzyme methods. The chemical synthesis method, such as the Strecker synthesis, is preferred despite the use of cyanide .

Chemical Reactions Analysis

Types of Reactions

L-Norvaline-1-13C undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo compounds, alcohols, and various substituted derivatives .

Scientific Research Applications

L-Norvaline-1-13C has a wide range of scientific research applications:

Mechanism of Action

L-Norvaline-1-13C exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in tracer studies and metabolic research. This isotopic labeling allows for precise tracking of the compound’s metabolic fate and interactions within biological systems .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

118.14 g/mol

IUPAC Name

(2S)-2-amino(113C)pentanoic acid

InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1

InChI Key

SNDPXSYFESPGGJ-TXZHAAMZSA-N

Isomeric SMILES

CCC[C@@H]([13C](=O)O)N

Canonical SMILES

CCCC(C(=O)O)N

Origin of Product

United States

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